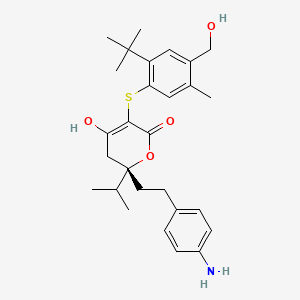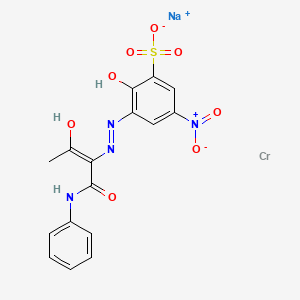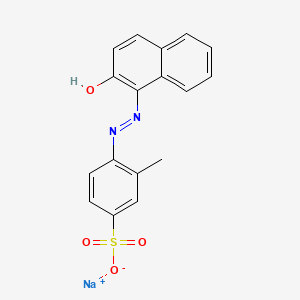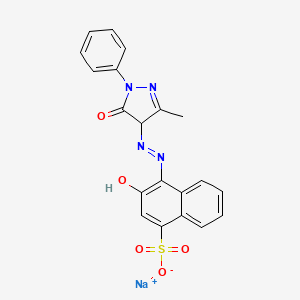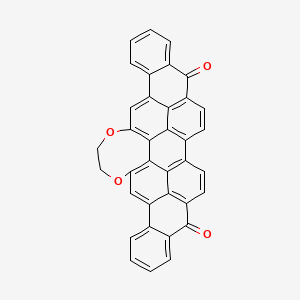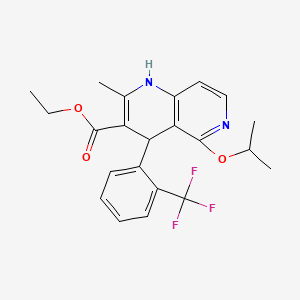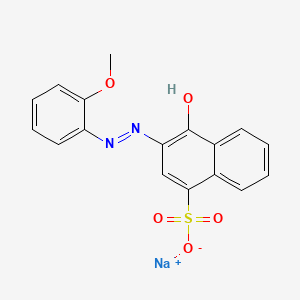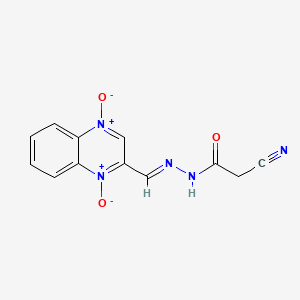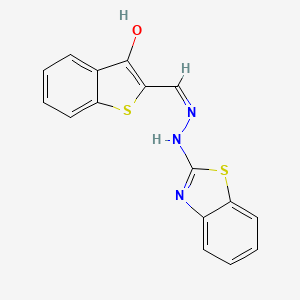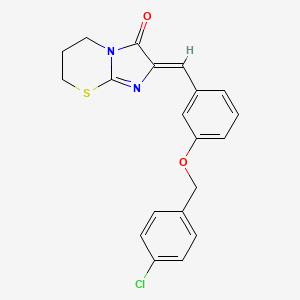
CM764
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CM764 is a potent and selective antagonist of sigma-2 receptors, a novel derivative of SN79.
科学的研究の応用
Application in Rice Germplasm Analysis
The cytoplasmic genetic male-sterile (CMS) lines are significant in producing tropical rice hybrids. Molecular analysis of these lines, using DNA markers like Amplified Fragment Length Polymorphism (AFLP), provides insights into the genetic diversity of the germplasm. This approach is crucial for selecting genetically diverse CMS lines for hybrid rice production, avoiding empirical test crossing for each line (Subudhi et al., 1998).
Role in Computer-Mediated Communication in Scientific Work
Computer-mediated communication (CMC), including email, is integral to professional and research-related aspects of scientific work. CMC use varies by field, with its primary role in coordination activities and integration of scientists into professional networks. This communication method is associated with increased scientific productivity and collaboration, showing its impact on scientific work dynamics (Walsh et al., 2000).
In Microbial Genomic Research
The Comprehensive Microbial Resource (CMR) provides a centralized web resource for sequence and annotation of bacterial and archaeal genomes. It allows effective mining of genomic data with tools for gene-level and genome-level analysis, aiding in genomic research (Davidsen et al., 2000).
Climate Science via the Coupled Model Intercomparison Project
The Coupled Model Intercomparison Project (CMIP) is pivotal in climate science, coordinating global climate model simulations to address key scientific questions. CMIP6, a phase of this project, addresses how the Earth system responds to forcing, the origins and consequences of model biases, and future climate change assessment (Eyring et al., 2015).
特性
CAS番号 |
1350296-29-5 |
|---|---|
分子式 |
C23H27FN4O3 |
分子量 |
426.49 |
IUPAC名 |
6-Acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one |
InChI |
InChI=1S/C23H27FN4O3/c1-16(29)17-4-6-21-22(14-17)31-23(30)28(21)9-3-2-8-26-10-12-27(13-11-26)20-7-5-18(24)15-19(20)25/h4-7,14-15H,2-3,8-13,25H2,1H3 |
InChIキー |
FYRMUNUDXHUNNW-UHFFFAOYSA-N |
SMILES |
O=C1OC2=CC(C(C)=O)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4N)CC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CM764; CM-764; CM 764 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



